molecular formula C10H9N3 B1601585 6-Phenylpyrazin-2-amine CAS No. 41270-69-3

6-Phenylpyrazin-2-amine

Cat. No. B1601585
CAS RN: 41270-69-3
M. Wt: 171.2 g/mol
InChI Key: PSEVKGFJGGKCIX-UHFFFAOYSA-N
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Description

6-Phenylpyrazin-2-amine is a compound with the molecular formula C10H9N3 and a molecular weight of 171.2 . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring attached to a phenyl group and an amino group . The InChI string representation of its structure is InChI=1S/C10H9N3/c11-10-7-12-6-9 (13-10)8-4-2-1-3-5-8/h1-7H, (H2,11,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. Its exact mass is 171.079647300 g/mol, and its monoisotopic mass is also 171.079647300 g/mol .

Scientific Research Applications

6-Phenylpyrazin-2-amine has a variety of potential applications in scientific research. It has been studied for its potential use in organic synthesis and medicinal chemistry, as it can be used as a starting material for the synthesis of various compounds. This compound has also been studied for its potential use in biochemistry and molecular biology, as it can be used as a ligand for binding to proteins and other molecules. Additionally, this compound has been explored as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

The exact mechanism of action of 6-Phenylpyrazin-2-amine is not yet fully understood. However, studies have suggested that this compound may act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. Additionally, this compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that this compound may have a variety of effects on the body, including an increase in dopamine levels, an increase in serotonin levels, and an increase in the activity of certain enzymes. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

6-Phenylpyrazin-2-amine has several advantages for use in lab experiments. It is an inexpensive and commercially available compound, and it is relatively easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to its use in lab experiments. This compound is a relatively new compound, and its properties and mechanisms of action are not yet fully understood. Additionally, this compound is not water-soluble, and it can be difficult to dissolve in organic solvents.

Future Directions

There are a variety of potential future directions for the study of 6-Phenylpyrazin-2-amine. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use in organic synthesis and medicinal chemistry. Finally, further research is needed to investigate the potential uses of this compound in other scientific fields, such as biochemistry and molecular biology.

Safety and Hazards

When handling 6-Phenylpyrazin-2-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

6-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVKGFJGGKCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498904
Record name 6-Phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41270-69-3
Record name 6-Phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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